2-(3,5-Dibromophenyl)-1,3-dioxolane

Overview

Description

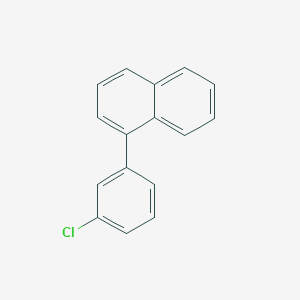

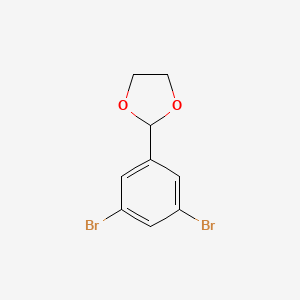

“2-(3,5-Dibromophenyl)-1,3-dioxolane” seems to be a complex organic compound. It likely contains a dioxolane group (a cyclic ether with three carbon atoms and two oxygen atoms in the ring) attached to a phenyl group (a ring of 6 carbon atoms, akin to benzene) which is substituted with two bromine atoms at the 3rd and 5th positions .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] derived from 2-phenyl-1,3-dioxolane have been extensively studied. These materials are characterized using techniques like Fourier transform infra-red (FTIR), nuclear magnetic resonance (NMR), gel permeation chromatography, and differential scanning calorimetry. The thermal degradation of this polymer has been analyzed in detail, contributing to the understanding of its stability and potential applications in materials science (Coskun et al., 1998).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, 2-(3,5-Dibromophenyl)-1,3-dioxolane is linked to the syntheses and reactions of five-membered heterocyclic ring systems containing oxygen and sulfur. The compound's structural versatility and reactivity make it a valuable component in the synthesis of various heterocyclic compounds, which have a wide range of applications in pharmaceuticals and materials science (Aitken, 1990).

Catalysis

In the field of catalysis, derivatives of 2-phenyl-1,3-dioxolane, like 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane, have been used in palladium/ligand-catalyzed Suzuki reactions. These reactions are pivotal in the synthesis of biaryl products, highlighting the compound's significance in facilitating complex chemical transformations (Bei et al., 1999).

Structural Analysis and Applications

The synthesis and structure of compounds like (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, derived from 2-phenyl-1,3-dioxolane, demonstrate its utility in creating structurally unique compounds. Such compounds have potential applications in areas like chiral catalysis and materials science, where specific molecular configurations are crucial (Irurre et al., 1992).

Liquid Crystal Technology

The compound's derivatives have been explored in the context of liquid crystal technology. For instance, 1,3-dioxolane-terminated liquid crystals show enhanced positive dielectric anisotropy and birefringence, making them suitable for applications in display technologies and other optoelectronic devices (Chen et al., 2015).

Pharmaceutical and Agricultural Chemistry

In pharmaceutical and agricultural chemistry, derivatives of 2-(3,5-Dibromophenyl)-1,3-dioxolane, such as 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles, have been synthesized and evaluated for fungicidal activity. These compounds show promising results for controlling plant diseases and highlight the potential of 2-(3,5-Dibromophenyl)-1,3-dioxolane derivatives in developing new agrochemicals (Gestel et al., 1980).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-amino-3,5-dibromobenzyl alcohol, have been associated with the thyroid hormone receptor alpha (thra) . THRA is a high-affinity receptor for thyroid hormones, including triiodothyronine and thyroxine .

Mode of Action

Based on the structural similarity to 2-amino-3,5-dibromobenzyl alcohol, it might interact with its target in a similar manner .

Pharmacokinetics

The compound’s predicted boiling point is 3663±370 °C, and its predicted density is 2037±006 g/cm3 . These properties may influence its bioavailability.

properties

IUPAC Name |

2-(3,5-dibromophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXZDDQGPKSYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)

![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)